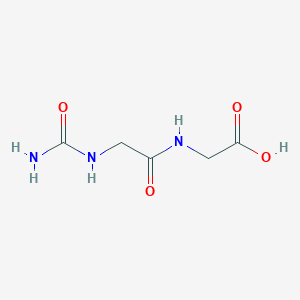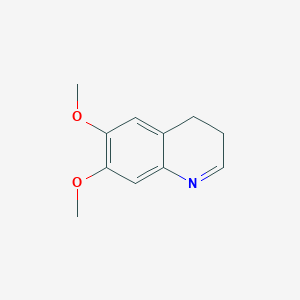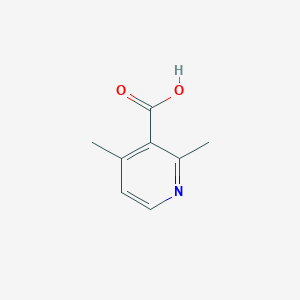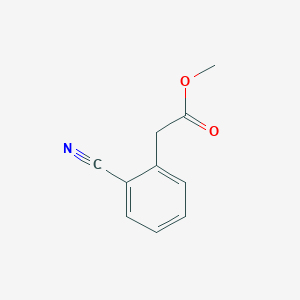
4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine
Descripción general
Descripción
The compound 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine is a derivative of pyrimidine, a nitrogen-containing heterocyclic compound. Pyrimidine derivatives are of significant interest due to their wide range of applications in pharmaceutical and chemical fields. They serve as key intermediates in the synthesis of various active compounds, including small molecule anticancer drugs and other medicinally important molecules .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multi-step reactions starting from simple precursors. For instance, an efficient route to 4-aryl-5-pyrimidinylimidazoles starts from 2,4-dichloropyrimidine, undergoing sequential functionalization through Sonogashira coupling and nucleophilic substitution to yield pyrimidinylalkyne derivatives, which are then oxidized and cyclocondensed to form the desired products . Similarly, 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines are prepared via double cross-coupling reactions and aldol condensation . Other synthetic methods include cyclization and chloridization reactions, as well as nucleophilic substitution and coupling reactions to produce various substituted pyrimidines .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with various substituents affecting their properties. For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate reveals two crystallographically independent molecules in the asymmetric unit, indicating the potential for diverse molecular conformations10. Additionally, the synthesis and x-ray structure of 5-hydroxy-2-methyl-(2-pyridinyl)hexahydro-1,3-pyrimidine show that the molecules adopt a chair form with equatorial -OH and -CH3 groups and axial pyridine substituents .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, which are essential for their transformation into more complex molecules. The reactivity of different functional groups on the pyrimidine ring, such as chloro, methyl, and pyridinyl groups, allows for a range of chemical modifications. These reactions include, but are not limited to, nucleophilic substitutions, coupling reactions, and cyclization reactions, which are pivotal in the synthesis of targeted molecules with desired properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly affect the optical absorption and emission properties of these compounds. Some derivatives exhibit strong emission solvatochromism and can function as colorimetric and luminescent pH sensors, with their solvatochromic behavior depending on solvent polarity and hydrogen bonding parameters . The non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in the stability and packing of these molecules in the crystal lattice, as evidenced by studies involving Hirshfeld surfaces and fingerprint plots .
Aplicaciones Científicas De Investigación
-
Scientific Field: Medicinal Chemistry
- Application : Pyrimidines, including “4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine”, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Method of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Scientific Field: Organic Chemistry
- Application : “4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine” can be used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .
- Method of Application : The synthesis involves the use of organolithium reagents .
- Results : The reaction of the compound with organolithium reagents leads to the formation of new pyrimidine derivatives .
-
Scientific Field: Pharmacology
- Application : A series of novel 2- (pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Method of Application : The synthesis of these derivatives involves the use of “4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine” as a starting material .
- Results : The results of this study are not specified in the available data .
-
Scientific Field: Medicinal Chemistry
- Application : Pyrimidines, including “4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine”, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis .
- Method of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Scientific Field: Organic Chemistry
- Application : “4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine” can be used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine .
- Method of Application : The synthesis involves the use of organolithium reagents .
- Results : The reaction of the compound with organolithium reagents leads to the formation of new pyrimidine derivatives .
-
Scientific Field: Pharmacology
- Application : A series of novel 2-(pyridin-2-yl)pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Method of Application : The synthesis of these derivatives involves the use of “4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine” as a starting material .
- Results : The results of this study are not specified in the available data .
-
Scientific Field: Medicinal Chemistry
- Application : Pyrimidines, including “4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine”, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis .
- Method of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Scientific Field: Organic Chemistry
- Application : “4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine” can be used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine .
- Method of Application : The synthesis involves the use of organolithium reagents .
- Results : The reaction of the compound with organolithium reagents leads to the formation of new pyrimidine derivatives .
-
Scientific Field: Pharmacology
- Application : A series of novel 2-(pyridin-2-yl)pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Method of Application : The synthesis of these derivatives involves the use of “4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine” as a starting material .
- Results : The results of this study are not specified in the available data .
Safety And Hazards
Propiedades
IUPAC Name |
4,5-dichloro-6-methyl-2-pyridin-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c1-6-8(11)9(12)15-10(14-6)7-4-2-3-5-13-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJVPBQJWNMJFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371084 | |
| Record name | 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine | |
CAS RN |
306935-55-7 | |
| Record name | 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 306935-55-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid](/img/structure/B1300975.png)


![S-[2-(4-Pyridyl)ethyl]-L-cysteine](/img/structure/B1300984.png)
![methyl 4-(dimethylaminomethylidene)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B1300986.png)
![3-(Dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one](/img/structure/B1300992.png)







![2-Methoxy-5-[(methylamino)methyl]phenol](/img/structure/B1301010.png)